molecular formula C5H9Li B3369451 Cyclopentyllithium CAS No. 23473-12-3

Cyclopentyllithium

Cat. No.: B3369451
CAS No.: 23473-12-3
M. Wt: 76.1 g/mol
InChI Key: IQEMUADSVZEVNV-UHFFFAOYSA-N
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Description

Cyclopentyllithium is an organolithium compound with the molecular formula C₅H₉Li. It is a highly reactive species commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its utility in various chemical reactions due to its strong nucleophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyllithium can be synthesized through the reaction of cyclopentyl chloride with lithium metal in anhydrous conditions. The reaction typically takes place in a hydrocarbon solvent such as hexane or toluene. The general reaction is as follows: [ \text{C}_5\text{H}_9\text{Cl} + 2\text{Li} \rightarrow \text{C}_5\text{H}_9\text{Li} + \text{LiCl} ]

Industrial Production Methods: In an industrial setting, this compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and stability of the product. The use of advanced purification techniques, such as distillation under reduced pressure, helps in obtaining high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyllithium undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Deprotonation Reactions: It can deprotonate weak acids to form corresponding lithium salts.

Common Reagents and Conditions:

    Solvents: Hydrocarbon solvents like hexane and toluene are commonly used.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity of this compound.

    Reagents: Common reagents include carbonyl compounds, alkyl halides, and weak acids.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.

    Lithium Salts: Formed from deprotonation reactions.

Scientific Research Applications

Cyclopentyllithium has a wide range of applications in scientific research:

    Organic Synthesis: Used in the formation of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

Cyclopentyllithium exerts its effects through its strong nucleophilic properties. It readily donates its electron pair to electrophilic centers in various substrates, facilitating the formation of new chemical bonds. The compound primarily targets carbonyl groups, halides, and acidic protons, leading to the formation of alcohols, new carbon-carbon bonds, and lithium salts, respectively.

Comparison with Similar Compounds

  • Methyllithium
  • Butyllithium
  • Phenyllithium

Comparison: Cyclopentyllithium is unique due to its cyclic structure, which imparts different reactivity compared to linear organolithium compounds like methyllithium and butyllithium. The cyclic structure provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Additionally, this compound’s ability to form stable complexes with solvents like tetrahydrofuran distinguishes it from other organolithium compounds.

Properties

IUPAC Name

lithium;cyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.Li/c1-2-4-5-3-1;/h1H,2-5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEMUADSVZEVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC[CH-]C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512233
Record name Lithium cyclopentanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23473-12-3
Record name Lithium cyclopentanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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